molecular formula C14H20ClNO3S B14441999 Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- CAS No. 74254-62-9

Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)-

Cat. No.: B14441999
CAS No.: 74254-62-9
M. Wt: 317.8 g/mol
InChI Key: HOUIIXFXTFHJOR-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)-: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a 5-chloro-2-methoxyphenyl group and a sulfonyl group attached to the piperidine ring through an ethyl chain. This structural configuration imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . The sulfonyl group is then introduced via sulfonation, using reagents such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation of pyridine followed by sequential functional group transformations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Sulfides: Formed through reduction.

    Substituted Aromatic Compounds: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets . Pathways such as NF-κB and PI3K/Akt are often involved in its biological effects .

Comparison with Similar Compounds

Properties

CAS No.

74254-62-9

Molecular Formula

C14H20ClNO3S

Molecular Weight

317.8 g/mol

IUPAC Name

1-[2-(5-chloro-2-methoxyphenyl)sulfonylethyl]piperidine

InChI

InChI=1S/C14H20ClNO3S/c1-19-13-6-5-12(15)11-14(13)20(17,18)10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3

InChI Key

HOUIIXFXTFHJOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)CCN2CCCCC2

Origin of Product

United States

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